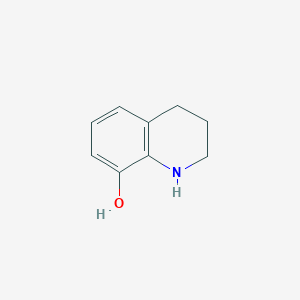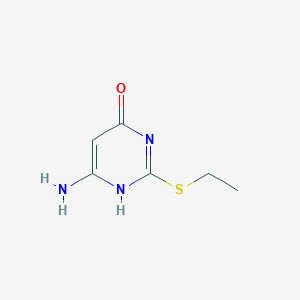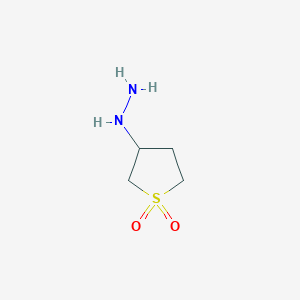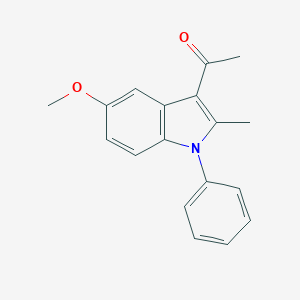
1-(5-methoxy-2-methyl-1-phenyl-1H-indol-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-methoxy-2-methyl-1-phenyl-1H-indol-3-yl)ethanone, also known as methoxetamine or MXE, is a synthetic dissociative drug that has gained popularity in the recreational drug market. MXE is structurally similar to ketamine and phencyclidine (PCP) and has been found to have similar effects. However, unlike ketamine and PCP, MXE has not been approved for any medical use and is considered a research chemical.
Mécanisme D'action
MXE acts as an NMDA receptor antagonist by binding to the receptor and blocking the action of the neurotransmitter glutamate. This leads to a dissociative state where the user may feel disconnected from their body and surroundings. MXE has also been found to affect other neurotransmitter systems such as serotonin and dopamine.
Effets Biochimiques Et Physiologiques
MXE has been found to have a range of biochemical and physiological effects. These include changes in heart rate and blood pressure, altered perception of time and space, and changes in mood and behavior. MXE has also been found to have an analgesic effect, which may be useful in the treatment of pain.
Avantages Et Limitations Des Expériences En Laboratoire
MXE has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. MXE has also been found to have a long half-life, which allows for longer experiments. However, MXE has several limitations as well. It is a research chemical and has not been approved for any medical use. MXE has also been found to have a high potential for abuse and dependence.
Orientations Futures
There are several future directions for research on MXE. One area of interest is the potential use of MXE as an analgesic. MXE has been found to have an analgesic effect in animal models and further research is needed to determine its potential use in humans. Another area of interest is the potential use of MXE in the treatment of neurological disorders such as depression and anxiety. MXE has been found to affect several neurotransmitter systems that are involved in these disorders and further research is needed to determine its potential therapeutic use.
Méthodes De Synthèse
MXE is synthesized from 3-methoxy-2-(methylamino)phenol and 3-methoxybenzaldehyde. The reaction is catalyzed by a base and the product is purified through recrystallization. This synthesis method has been described in several scientific publications.
Applications De Recherche Scientifique
MXE has been used in scientific research to study the effects of dissociative drugs on the brain. MXE has been found to act as an NMDA receptor antagonist, similar to ketamine and PCP. This mechanism of action has been studied to understand the role of NMDA receptors in various neurological disorders such as depression, anxiety, and schizophrenia.
Propriétés
IUPAC Name |
1-(5-methoxy-2-methyl-1-phenylindol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-12-18(13(2)20)16-11-15(21-3)9-10-17(16)19(12)14-7-5-4-6-8-14/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSDOASTIQMWFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C3=CC=CC=C3)C=CC(=C2)OC)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353597 |
Source


|
| Record name | 1-(5-methoxy-2-methyl-1-phenyl-1H-indol-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-methoxy-2-methyl-1-phenyl-1H-indol-3-yl)ethanone | |
CAS RN |
101733-97-5 |
Source


|
| Record name | 1-(5-methoxy-2-methyl-1-phenyl-1H-indol-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

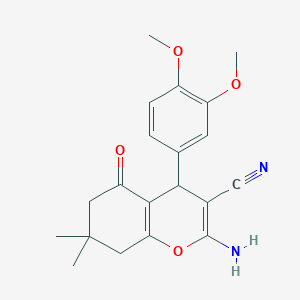
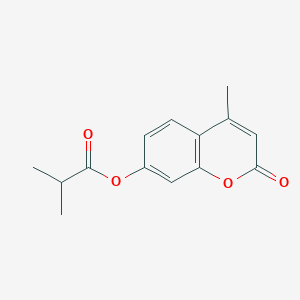

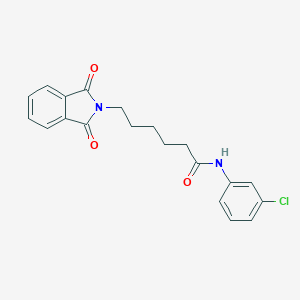

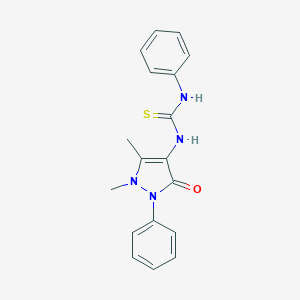
![6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione](/img/structure/B188237.png)

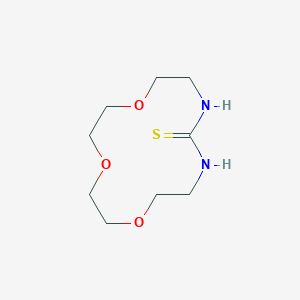
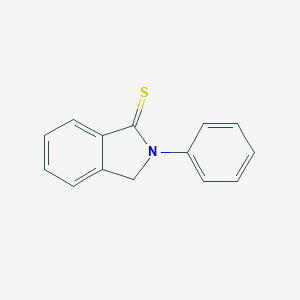
![4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B188242.png)
